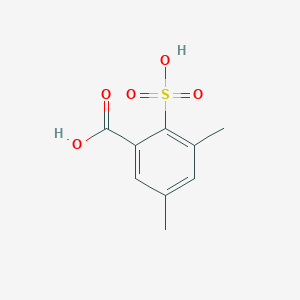

3,5-Dimethyl-2-sulfobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62508-70-7 |

|---|---|

Molecular Formula |

C9H10O5S |

Molecular Weight |

230.24 g/mol |

IUPAC Name |

3,5-dimethyl-2-sulfobenzoic acid |

InChI |

InChI=1S/C9H10O5S/c1-5-3-6(2)8(15(12,13)14)7(4-5)9(10)11/h3-4H,1-2H3,(H,10,11)(H,12,13,14) |

InChI Key |

OPOKDVWDPWAYSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)S(=O)(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dimethyl 2 Sulfobenzoic Acid and Its Derivatives

Strategic Approaches to Regioselective Synthesis of Substituted Sulfobenzoic Acids

The regiochemical outcome of sulfonation on substituted benzoic acids is heavily influenced by the nature and placement of existing substituents on the aromatic ring. The directing effects of these groups—whether they are activating or deactivating, and ortho-, para-, or meta-directing—are pivotal in determining the position of the incoming sulfonic acid group.

Direct sulfonation of 3,5-dimethylbenzoic acid is a principal method for preparing 3,5-Dimethyl-2-sulfobenzoic acid. In this electrophilic aromatic substitution, the two methyl groups are activating and direct incoming electrophiles to the ortho and para positions, while the carboxylic acid group is deactivating and meta-directing. This interplay of directing effects can result in a mixture of isomeric products, making the optimization of reaction conditions essential to favor the formation of the desired 2-sulfo isomer.

Key parameters that can be adjusted to control the regioselectivity of sulfonation include the choice of sulfonating agent, reaction temperature, and duration. njit.edu Commonly used sulfonating agents are concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. wikipedia.orgorganicreactions.org The reactivity of these agents differs, and their selection can significantly influence the product distribution. For instance, employing milder sulfonating agents and lower temperatures may promote kinetic control, potentially increasing the yield of a specific regioisomer.

Table 1: Comparison of Sulfonating Agents and Typical Reaction Conditions

| Sulfonating Agent | Formula | Typical Conditions | Remarks |

|---|---|---|---|

| Concentrated Sulfuric Acid | H₂SO₄ | Moderate to high temperatures | A common and cost-effective option, though it can lead to side reactions. scispace.com |

| Oleum | H₂SO₄·xSO₃ | Often requires cooling | Highly reactive; can achieve sulfonation where sulfuric acid is ineffective. google.com |

| Chlorosulfonic Acid | ClSO₃H | Low temperatures | A highly reactive agent, often used for the direct production of sulfonyl chlorides. wikipedia.org |

Research is focused on fine-tuning these conditions to maximize the yield of this compound. This involves systematically studying reaction parameters to find the optimal balance that minimizes the formation of undesired isomers, such as the 4-sulfo and 6-sulfo derivatives.

An alternative to direct sulfonation involves using pre-functionalized starting materials like o-sulfobenzoic anhydride (B1165640). orgsyn.org This method provides a different strategic route to access substituted sulfobenzoic acids. While not a direct path to this compound without substantial precursor modification, the chemistry of o-sulfobenzoic anhydride is foundational for synthesizing related derivatives. researchgate.net

o-Sulfobenzoic anhydride can react with various nucleophiles, yielding a range of derivatives. nih.govnih.gov For example, its reaction with amines or alcohols produces the corresponding amides or esters of 2-sulfobenzoic acid. These derivatives could then undergo further modifications, such as methylation, although achieving the specific 3,5-dimethyl substitution pattern would likely require a complex, multi-step synthesis. A patented method describes the production of o-sulfobenzoic anhydride through the oxidation of a benzaldehyde-o-sulfonic acid salt followed by cyclodehydration. google.com

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry focus on minimizing the environmental footprint of chemical processes. youtube.com For the synthesis of this compound, this means developing more sustainable and eco-friendly methods that reduce waste, limit the use of hazardous materials, and enhance energy efficiency. youtube.com

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. scispace.com For the sulfonation of aromatic compounds, solvent-free methods have become a significant area of interest. researchgate.net These reactions are often conducted by directly mixing the substrate with the sulfonating agent, sometimes with mechanical grinding or in a molten state. researchgate.net

In the case of 3,5-dimethylbenzoic acid, a solvent-free reaction with a solid sulfonating agent like sulfamic acid could be investigated. Such approaches can dramatically decrease waste and simplify the work-up process by eliminating the need for solvent removal. The use of microwave irradiation in solvent-free conditions can also shorten reaction times and improve energy efficiency. researchgate.net

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater speed and selectivity, often under milder conditions and with less waste compared to stoichiometric reagents. researchgate.net Various catalysts have been explored to improve the efficiency and regioselectivity of aromatic sulfonation.

For the synthesis of this compound, developing a solid acid catalyst could provide substantial benefits. rsc.org Solid acid catalysts, such as zeolites or sulfated zirconia, are non-corrosive, reusable, and easily separable from the reaction mixture, which simplifies product purification and reduces waste. These catalysts offer a high concentration of acid sites, facilitating the electrophilic substitution while potentially steering the regioselectivity toward the desired 2-sulfo isomer. Research in this field is centered on designing catalysts with optimal pore sizes and acid strengths to accommodate the substrate and favor the formation of the target product.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Sulfonation | Green Chemistry Approach |

|---|---|---|

| Reagents | Stoichiometric amounts of strong acids (e.g., oleum) google.com | Catalytic amounts of solid acids, milder sulfonating agents researchgate.net |

| Solvents | Often uses excess sulfuric acid as a solvent | Solvent-free or use of environmentally benign solvents scispace.com |

| Waste | Significant acid waste, neutralization byproducts | Minimal waste, catalyst can be recycled rsc.org |

| Energy | Often requires high temperatures and long reaction times | Can be more energy-efficient, e.g., with microwave heating researchgate.net |

Asymmetric Synthesis and Chiral Resolution of this compound Derivatives

While this compound is achiral, introducing a chiral center into its derivatives opens the door to asymmetric synthesis. uwindsor.caslideshare.net This is especially relevant for applications in fields like catalysis and materials science, where a molecule's stereochemistry can significantly influence its properties and function.

The synthesis of chiral derivatives of this compound can be approached in two primary ways: by introducing chirality during the synthesis (asymmetric synthesis) or by separating enantiomers from a racemic mixture (chiral resolution). libretexts.org

Asymmetric synthesis might involve using a chiral auxiliary attached to the carboxylic acid or sulfonic acid group to direct a subsequent reaction stereoselectively. nih.gov Alternatively, a prochiral substrate could be desymmetrized using a chiral catalyst. nih.gov

Chiral resolution involves separating a racemic mixture of a chiral derivative. researchgate.net This can be done through methods such as forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization or chromatography. Chiral chromatography, which uses a chiral stationary phase, is another effective technique for separating enantiomers. researchgate.net

The development of efficient methods for both asymmetric synthesis and chiral resolution of this compound derivatives is an ongoing area of research, driven by the growing demand for enantiomerically pure compounds in various chemical fields. nih.gov

Enantioselective Transformations for Accessing Stereoisomeric Compounds

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. This approach is highly desirable as it can, in principle, provide a direct route to the desired stereoisomer with high efficiency, avoiding the 50% theoretical yield limit of classical resolution.

While specific enantioselective synthetic routes for this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to its potential precursors. For instance, the introduction of the sulfonic acid group or one of the methyl groups onto a chiral aromatic precursor could be achieved using a chiral catalyst or auxiliary.

Hypothetical enantioselective approaches could involve:

Asymmetric Sulfonylation: The direct sulfonylation of a prochiral 3,5-dimethylbenzoic acid derivative using a chiral catalyst could introduce the sulfonyl group in a stereocontrolled manner.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to a precursor molecule can direct subsequent reactions to occur stereoselectively. After the desired stereocenter is established, the auxiliary is removed.

Catalytic Asymmetric Hydrogenation: If a suitable unsaturated precursor to the substituted benzoic acid ring can be designed, asymmetric hydrogenation using a chiral metal catalyst could establish the desired stereochemistry.

The success of these methods would be evaluated based on the diastereomeric excess (de) or enantiomeric excess (ee) of the product, which quantifies the stereochemical purity.

Table 1: Potential Enantioselective Strategies and Key Parameters

| Strategy | Catalyst/Auxiliary Type | Key Reaction | Metric |

| Asymmetric Sulfonylation | Chiral Lewis Acid or Organocatalyst | Electrophilic Aromatic Substitution | Enantiomeric Excess (ee) |

| Chiral Auxiliary | Evans Oxazolidinones, etc. | Directed ortho-Metalation | Diastereomeric Excess (de) |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Hydrogenation of C=C bond | Enantiomeric Excess (ee) |

It is important to note that the development of such a process would require significant experimental investigation to optimize reaction conditions, including catalyst loading, solvent, temperature, and reaction time, to achieve high stereoselectivity and yield.

Exploration of Chemical Reactivity and Reaction Mechanisms of 3,5 Dimethyl 2 Sulfobenzoic Acid

Mechanistic Studies of Functional Group Interconversions

The interconversion of the carboxylic and sulfonic acid groups on 3,5-Dimethyl-2-sulfobenzoic acid is central to its chemical behavior. These transformations are dictated by the inherent reactivity of each functional group, which is further modulated by the adjacent substituents on the benzene (B151609) ring.

Reactivity Profiles of the Carboxylic Acid Moiety in Condensation Reactions

The carboxylic acid group (-COOH) is a primary site for condensation reactions, most notably Fischer esterification, where an ester is formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org The mechanism involves an initial protonation of the carbonyl oxygen by the catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. libretexts.org A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the ester. libretexts.org

However, the reactivity of the carboxylic acid in this compound is significantly impeded. The presence of the bulky sulfonic acid group (-SO₃H) and a methyl group (-CH₃) in the ortho positions (positions 2 and 6 relative to the carboxyl group, though numbering starts at the carboxyl group) creates substantial steric hindrance. This steric congestion makes it difficult for nucleophiles, such as alcohols, to approach the carbonyl carbon. Consequently, standard esterification conditions may result in low yields or require more forcing conditions. Specialized catalysts, such as bulky N,N-diarylammonium arenesulfonates, have been developed for the esterification of sterically hindered carboxylic acids, which may be necessary for this substrate. nii.ac.jp

| Carboxylic Acid | Steric Hindrance | Typical Reaction Conditions for Esterification | Expected Yield |

|---|---|---|---|

| Benzoic Acid | Low | Methanol, H₂SO₄ (cat.), Reflux | High |

| 2-Methylbenzoic Acid | Moderate | Methanol, H₂SO₄ (cat.), Reflux | Moderate to High |

| 2,6-Dimethylbenzoic Acid | High | Requires specialized methods (e.g., diazomethane) or harsh conditions | Low with standard methods |

| This compound | Very High | Likely requires specific bulky catalysts and/or harsh conditions | Very low with standard methods |

Nucleophilic and Electrophilic Pathways Involving the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) offers distinct reaction pathways. Although the C-S bond is strong, it can be cleaved under certain conditions.

Nucleophilic Pathways: The sulfonyl sulfur is electrophilic and can be attacked by nucleophiles. However, a more significant reaction is nucleophilic aromatic substitution where the sulfonate group acts as a leaving group. This reaction, known as ipso-substitution, typically requires harsh conditions, such as fusion with sodium hydroxide (B78521) at high temperatures (e.g., 350 °C for benzenesulfonic acid) to yield a phenol. wikipedia.org The electron-withdrawing nature of the carboxyl group and the steric crowding from the methyl groups in this compound would influence the feasibility and regioselectivity of such a substitution.

Electrophilic Pathways: The sulfonic acid group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution (EAS). numberanalytics.commasterorganicchemistry.com This is due to the powerful electron-withdrawing inductive effect of the sulfonyl group. Therefore, any further electrophilic attack on the aromatic ring of this compound would be significantly slower than on benzene and would be directed away from the sulfonic acid group. numberanalytics.comcore.ac.uk

Steric and Electronic Effects of Methyl Substituents on Aromatic Reactivity and Selectivity

The two methyl groups at positions 3 and 5 play a critical role in directing the reactivity of the aromatic ring. Their effects are twofold: electronic and steric. numberanalytics.com

Electronic Effects: Methyl groups are activating groups for electrophilic aromatic substitution. lumenlearning.com They donate electron density to the ring via an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate (the sigma complex or Wheland intermediate) formed during EAS. libretexts.orglibretexts.org

Steric Effects: The methyl groups, particularly the one at position 3 (ortho to the sulfonic acid and meta to the carboxylic acid), contribute significantly to the steric crowding around the functional groups. numberanalytics.com

| Substituent | Position | Electronic Effect | Steric Effect | Directing Influence |

|---|---|---|---|---|

| -COOH | 1 | Deactivating (Electron-withdrawing) | Moderate | Meta (to positions 3, 5) |

| -SO₃H | 2 | Strongly Deactivating (Electron-withdrawing) | High | Meta (to positions 4, 6) |

| -CH₃ | 3 | Activating (Electron-donating) | Moderate | Ortho, Para (to positions 2, 4, 6) |

| -CH₃ | 5 | Activating (Electron-donating) | Moderate | Ortho, Para (to positions 2, 4, 6) |

Investigation of Photochemical and Thermal Reaction Pathways

The stability of this compound under energy input, such as heat or light, is a key aspect of its reactivity profile.

Thermal Pathways: Aromatic sulfonic acids are known to undergo thermal decomposition. researchgate.net The primary thermal reaction for arylsulfonic acids is desulfonation, which is the reverse of the sulfonation reaction. wikipedia.org This process typically occurs at elevated temperatures, often in the presence of acid, and results in the cleavage of the C-S bond to release sulfur trioxide (SO₃) and the parent arene. brandeis.edu Studies on various aromatic sulfonic acids have shown that decomposition temperatures can range from around 150°C to over 200°C. researchgate.net For this compound, heating would likely lead to desulfonation, yielding 3,5-dimethylbenzoic acid. The thermal decomposition of related sulfinic acids proceeds via a free-radical mechanism to give sulfur dioxide and hydrocarbons. lookchem.com

| Compound | Decomposition Temperature (Td,5%)* | Reference |

|---|---|---|

| 2,4,6-Trimethylbenzenesulfonic acid | ~100 °C | researchgate.net |

| 2,5-Dimethylbenzenesulfonic acid | ~150 °C | researchgate.net |

| 4-Methylbenzenesulfonic acid | ~150 °C | researchgate.net |

| 4-Dodecylbenzenesulfonic acid | >200 °C | researchgate.net |

Photochemical Pathways: The photochemical behavior of aromatic sulfonic acids is less commonly studied than their thermal reactions. However, related compounds like aryl sulfonium (B1226848) salts can undergo photoinduced C-S bond cleavage to generate aryl radicals. nih.gov This suggests that under UV irradiation, this compound could potentially undergo homolytic cleavage of the C-S bond, leading to radical-mediated reactions. Photochemical sulfonation using sulfuryl chloride has also been reported for aliphatic acids, indicating the potential for radical pathways involving sulfur-containing groups. researchgate.net

Acid-Catalyzed Reactions and their Kinetic and Mechanistic Characteristics

Acid catalysis is pertinent to reactions involving both the carboxylic and sulfonic acid groups of the target molecule.

The most significant acid-catalyzed reaction for the sulfonic acid group is desulfonation. numberanalytics.com This reaction is reversible and its rate is highly dependent on the acidity of the medium and the temperature. wikipedia.org Kinetic studies on the desulfonation of toluenesulfonic acids have shown the reactions to be first-order with respect to the sulfonic acid. researchgate.net The mechanism involves the protonation of the aromatic ring, followed by the rate-limiting cleavage of the C-S bond to form a sigma complex, which then loses SO₃ to form the arene. onepetro.org The activation energies for the desulfonation of toluenesulfonic acids are in the range of 27-30 kcal/mol. researchgate.net A kinetic isotope effect has been observed, confirming that proton transfer is involved in the rate-determining step. osti.gov

| Substrate | Conditions | Kinetic Order | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Toluenesulfonic acids | 65-85 wt% H₂SO₄, 120-155 °C | First-order in sulfonic acid | 27-30 kcal/mol | researchgate.net |

| Mesitylenesulfonic acid | H₂SO₄/D₂SO₄ | Rate-limiting proton transfer (kH/kD = 2.8) | Not specified | osti.gov |

| Disulfonated alkyl diphenyloxide | pH 2.0-7.0, 177-272 °C | First-order in surfactant and H⁺ | Not specified | onepetro.org |

For the carboxylic acid group, acid-catalyzed esterification is the primary reaction. tcu.edu As detailed in section 3.1.1, the mechanism proceeds through a protonated carbonyl intermediate. chegg.com Kinetic studies on the esterification of benzoic acid with butanol, catalyzed by p-toluenesulfonic acid, show the reaction is first-order with respect to the benzoic acid. dnu.dp.uaresearchgate.net The equilibrium nature of the reaction means that the yield can be maximized by removing water or using an excess of the alcohol. tcu.edu Given the steric hindrance in this compound, the rate constant for its esterification would be expected to be significantly lower than that of unsubstituted benzoic acid.

Spectroscopic and Crystallographic Characterization of 3,5 Dimethyl 2 Sulfobenzoic Acid and Its Complexes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for probing the structure, dynamics, and environment of molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Unambiguous Assignment of ¹H and ¹³C NMR Signals and Tautomeric Considerations

For instance, in substituted benzoic acids, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.5 ppm. The exact chemical shift is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the sulfonic acid and carboxylic acid groups would be expected to deshield the aromatic protons, shifting them to higher ppm values. The methyl groups, being electron-donating, would have a shielding effect.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is characteristically found at a very downfield position, often in the range of 165-185 ppm. The aromatic carbons would appear between 120 and 150 ppm, with the carbons bearing the electron-withdrawing groups being the most deshielded. The methyl group carbons would be found in the upfield region of the spectrum.

Tautomerism, the migration of a proton, is a potential consideration for 3,5-Dimethyl-2-sulfobenzoic acid, particularly involving the acidic protons of the sulfonic and carboxylic acid groups. The position of these acidic protons can influence the electronic distribution within the molecule and thus the NMR chemical shifts. In solution, a rapid exchange of these acidic protons often leads to a single, broad signal in the ¹H NMR spectrum. The use of deuterated solvents can lead to the exchange of these acidic protons with deuterium, causing their signals to disappear from the spectrum, a useful technique for their identification.

A hypothetical assignment of the ¹H and ¹³C NMR signals for this compound is presented in the table below, based on established principles of NMR spectroscopy and data from related compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-COOH | - | ~170 |

| C2-SO₃H | - | ~145 |

| C3-CH₃ | ~2.4 | ~20 |

| C4-H | ~7.8 | ~130 |

| C5-CH₃ | ~2.4 | ~140 |

| C6-H | ~8.0 | ~135 |

| COOH | >10 (broad) | - |

| SO₃H | >10 (broad) | - |

| 3-CH₃ | ~2.4 | - |

| 5-CH₃ | ~2.4 | - |

| Note: These are predicted values and may vary depending on the solvent and other experimental conditions. |

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Spatial Relationships

To move beyond simple signal assignment and establish the intricate network of connections within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling interactions. cam.ac.ukgoogle.com For this compound, a COSY spectrum would show cross-peaks between the aromatic protons on adjacent carbons, confirming their connectivity within the benzene (B151609) ring. For example, a correlation would be expected between the proton at position 4 and the proton at position 6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons directly attached to carbon atoms. cam.ac.ukcam.ac.uk An HMQC or HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of each methyl group to the ¹³C signal of the same methyl carbon. Similarly, the aromatic protons at positions 4 and 6 would show correlations to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. cam.ac.ukcam.ac.uk HMBC is crucial for piecing together the molecular skeleton. For instance, the protons of the methyl group at position 3 would show a correlation to the aromatic carbons at positions 2, 3, and 4. The aromatic proton at C4 would show correlations to carbons C2, C3, C5, and C6, providing unambiguous evidence for the substitution pattern.

Together, these 2D NMR techniques provide a detailed map of the covalent bonding framework of this compound, confirming the positions of the substituents on the aromatic ring.

Dynamics of Solution-State Interactions and Conformational Landscapes via NMR

NMR spectroscopy can also provide insights into the dynamic processes that molecules undergo in solution, such as conformational changes and intermolecular interactions. The rotation around the C-C bond connecting the carboxylic acid group to the benzene ring, and the C-S bond of the sulfonic acid group, can be investigated using temperature-dependent NMR studies. Changes in the NMR spectrum as a function of temperature can reveal the energy barriers for these rotational processes and the preferred conformations of the molecule in solution.

Furthermore, NMR can be used to study intermolecular interactions, such as hydrogen bonding. The chemical shifts of the acidic protons of the carboxylic and sulfonic acid groups are particularly sensitive to hydrogen bonding. By studying the concentration dependence of these chemical shifts or by using specialized NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), it is possible to gain information about the formation of dimers or other aggregates in solution.

X-ray Crystallography for Precise Solid-State Structure Determination

While NMR spectroscopy provides invaluable information about the structure and dynamics in solution, X-ray crystallography offers a static but highly precise picture of the molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the three-dimensional arrangement of its atoms.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

Although specific crystallographic data for this compound is not publicly available, the analysis of its derivatives provides a strong indication of its likely solid-state structure. Single-crystal X-ray diffraction studies on related substituted benzoic acids reveal detailed information about bond lengths, bond angles, and torsion angles.

For a hypothetical crystal structure of a this compound derivative, one would expect to observe specific intramolecular and intermolecular interactions. Intramolecularly, there might be hydrogen bonding between the sulfonic acid and carboxylic acid groups, influencing their relative orientation. Intermolecularly, strong hydrogen bonds involving the acidic protons are expected to dominate the crystal packing, leading to the formation of extended networks or supramolecular assemblies. The presence of the methyl groups will also influence the packing by creating specific steric interactions.

A representative table of expected crystallographic parameters for a derivative is shown below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-C (aromatic) bond length | ~1.39 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C=O bond length | ~1.22 Å |

| C-O bond length | ~1.32 Å |

| S=O bond length | ~1.45 Å |

| S-O bond length | ~1.55 Å |

| Note: These are generalized values and would be specific to a particular crystal structure. |

Structural Analysis of Metal Complexes and Supramolecular Assemblies

The presence of both a carboxylic acid and a sulfonic acid group makes this compound an excellent candidate for forming metal complexes and intricate supramolecular assemblies. These functional groups can coordinate to metal ions in various ways, acting as ligands. The resulting metal-organic frameworks (MOFs) or coordination polymers can exhibit a wide range of structures and properties.

The structural analysis of metal complexes formed with related sulfobenzoic acids reveals that both the carboxylate and sulfonate groups can participate in coordination to the metal centers. This can lead to the formation of one-, two-, or three-dimensional networks. The specific architecture of these assemblies is dictated by the coordination preference of the metal ion, the steric and electronic properties of the ligand, and the presence of any co-ligands or solvent molecules.

Role of Intermolecular Hydrogen Bonding and Other Interactions in Crystal Packing

The crystal structure of aromatic sulfonic acids and their derivatives is significantly influenced by a network of intermolecular interactions, primarily strong hydrogen bonds involving the sulfonic acid and carboxylic acid groups. In the solid state, molecules of substituted benzoic acids often form hydrogen-bonded dimers. nih.gov For instance, in the dimeric form of 2,3,6-trifluorobenzoic acid, a strong doubly hydrogen-bonded interface is observed, characterized by a redshift in the O-H stretching frequency. nih.gov

In the case of this compound, both the carboxylic acid and the sulfonic acid moieties are potent hydrogen bond donors, while the oxygen atoms within these groups act as acceptors. This facilitates the formation of extensive hydrogen-bonding networks. It is anticipated that the primary interaction would be the formation of centrosymmetric dimers via the carboxylic acid groups, a common motif in benzoic acids. Additionally, the sulfonic acid group can participate in hydrogen bonding, potentially linking these dimers into larger supramolecular assemblies.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within this compound and for analyzing how it coordinates to other species, such as metal ions. researchgate.net The spectra are characterized by vibrational modes corresponding to the carboxylic acid, sulfonic acid, methyl, and substituted benzene ring moieties.

Functional Group Identification: The key vibrational bands for this compound can be assigned based on established group frequencies for related molecules. researchgate.netcore.ac.uk

O-H Stretch: The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the FTIR spectrum, usually in the range of 3300-2500 cm⁻¹. This broadening is a characteristic result of strong hydrogen bonding in the solid state. nih.gov

C=O Stretch: The carbonyl (C=O) stretching of the carboxylic acid group gives rise to a strong, sharp band, typically around 1700 cm⁻¹. The exact position depends on the extent of hydrogen bonding; dimerization usually shifts this band to lower wavenumbers.

S=O Stretch: The sulfonic acid group is characterized by strong, distinct stretching vibrations. The asymmetric and symmetric S=O stretches are expected to appear in the regions of 1350-1340 cm⁻¹ and 1165-1150 cm⁻¹, respectively.

C-H Stretch: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups appear in the 2980-2870 cm⁻¹ region.

C=C Stretch: Aromatic C=C stretching vibrations within the benzene ring usually result in several bands in the 1600-1450 cm⁻¹ region. researchgate.net

Coordination Site Analysis: When this compound acts as a ligand to a metal ion, changes in its vibrational spectrum can elucidate the coordination sites. If coordination occurs through the carboxylate group, a significant shift in the C=O stretching frequency is observed. Specifically, the intense band for the C=O stretch disappears and is replaced by two new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group, typically located around 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively. The magnitude of the separation (Δν) between these two bands can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). Similarly, shifts in the S=O stretching frequencies would indicate the involvement of the sulfonate group in coordination.

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Sulfonic Acid | Asymmetric S=O Stretch | 1350 - 1340 |

| Sulfonic Acid | Symmetric S=O Stretch | 1165 - 1150 |

| Aromatic Ring | C-H Stretch | >3000 |

| Methyl Groups | C-H Stretch | 2980 - 2870 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for confirming the molecular mass of this compound and for determining its structure through the analysis of its fragmentation patterns. chemguide.co.uk The molecular weight of this compound (C₉H₁₀O₅S) is 230.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of 230.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. libretexts.org For aromatic carboxylic acids, common fragmentation pathways include the loss of small, stable neutral molecules or radicals. libretexts.orgmiamioh.edu

Expected Fragmentation Pattern: Based on the structure of this compound and the known fragmentation of related compounds, the following fragmentation pathways are plausible: libretexts.orgnist.gov

Loss of OH: Cleavage of the carboxylic O-H bond can lead to the loss of a hydroxyl radical (•OH, 17 Da), resulting in a fragment ion at m/z 213.

Loss of COOH: The loss of the entire carboxyl group (•COOH, 45 Da) is a common fragmentation for benzoic acids, which would produce a fragment ion at m/z 185.

Loss of SO₃: Cleavage of the C-S bond can result in the loss of a sulfur trioxide molecule (SO₃, 80 Da), leading to a fragment at m/z 150.

Loss of HSO₃: Loss of the sulfonic acid radical (•HSO₃, 81 Da) would yield a fragment ion at m/z 149.

Loss of Methyl Group: Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 215. This can be followed by further fragmentation.

The relative abundance of these fragment ions helps in piecing together the structure of the parent molecule. The most stable fragments, such as those stabilized by resonance within the aromatic ring, will typically give rise to the most intense peaks in the spectrum. chemguide.co.uklibretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 230 | [C₉H₁₀O₅S]⁺ (Molecular Ion) | - |

| 215 | [M - CH₃]⁺ | •CH₃ |

| 213 | [M - OH]⁺ | •OH |

| 185 | [M - COOH]⁺ | •COOH |

| 150 | [M - SO₃]⁺ | SO₃ |

| 149 | [M - HSO₃]⁺ | •HSO₃ |

Theoretical and Computational Chemistry Approaches to 3,5 Dimethyl 2 Sulfobenzoic Acid

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT is a cornerstone of modern computational chemistry, providing deep insights into the intrinsic properties of molecules. For 3,5-Dimethyl-2-sulfobenzoic acid, such studies would be invaluable but are currently unavailable.

Geometry Optimization and Conformational Energy Landscapes

A full geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational study. This process would determine the most stable three-dimensional arrangement of the atoms in the molecule. Key structural parameters like bond lengths, bond angles, and dihedral angles would be calculated.

Furthermore, due to the presence of rotatable bonds associated with the carboxylic and sulfonic acid groups, this compound can exist in multiple conformations. A comprehensive study would involve mapping the conformational energy landscape to identify various local energy minima and the transition states that connect them. This analysis would reveal the relative stability of different conformers and the energy barriers to rotation, which are crucial for understanding the molecule's dynamic behavior. However, no such conformational analysis or optimized geometry data has been published.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An analysis would involve visualizing the spatial distribution of these orbitals and calculating their energy levels.

The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A small energy gap suggests that the molecule is more reactive. From the HOMO and LUMO energies, various global reactivity descriptors could be calculated, such as:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating high reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Without specific DFT calculations for this compound, the values for these reactivity indices remain unknown.

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing details that are often difficult to obtain experimentally. No studies have been published modeling the reaction mechanisms involving this compound.

Elucidation of Activation Barriers and Reaction Pathways

For any given reaction involving this compound (e.g., esterification, sulfonation, or reactions at the aromatic ring), computational methods could be used to map the potential energy surface. This would involve locating the structures of the transition states connecting reactants to products. The energy difference between the reactants and the transition state defines the activation barrier, which is the primary determinant of the reaction rate. Such calculations would clarify the feasibility of different reaction pathways, but this research has not been performed.

Incorporation of Solvent Effects in Computational Mechanistic Studies

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and activation energies. Computational studies can account for these effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. Investigating how solvents might stabilize or destabilize reactants, products, and transition states through interactions like hydrogen bonding is crucial for accurate modeling. The influence of various solvents on the reaction mechanisms of this compound has not been computationally explored.

Quantitative Analysis of Intermolecular Interactions using Computational Methods

The way molecules interact with each other governs their physical properties, such as melting point, boiling point, and crystal structure. There are no published quantitative analyses of the intermolecular forces at play in this compound.

A detailed computational analysis would likely employ methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots. These techniques can identify and characterize the various intermolecular interactions, such as:

Hydrogen Bonding: Expected between the carboxylic acid and sulfonic acid groups.

π-π Stacking: Possible interactions between the aromatic rings.

van der Waals Forces: General attractive forces between molecules.

By quantifying the strength of these interactions, researchers could predict how molecules of this compound would assemble in the solid state, forming dimers or more complex crystalline structures. This information is fundamental but remains uninvestigated for this specific compound.

Characterization of Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in defining the structure and properties of this compound. The presence of both a carboxylic acid group (-COOH) and a sulfonic acid group (-SO₃H) provides multiple sites for hydrogen bond donation and acceptance. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing these interactions.

In the case of this compound, a key feature is the potential for a strong intramolecular hydrogen bond between the hydrogen of the sulfonic acid group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction would lead to the formation of a stable six-membered ring, significantly influencing the molecule's conformation and acidity. Studies on ortho-substituted benzenesulfonic acids have shown that such intramolecular hydrogen bonds have a considerable impact on their chemical properties. mdpi.com The sulfonic acid group can act as either a hydrogen bond donor or acceptor, but in this specific arrangement, it is most likely to be the donor. mdpi.com

Table 1: Calculated Hydrogen Bond Parameters for a Model System Analogous to this compound

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| Intramolecular O-H···O (Sulfo-Carboxyl) | 1.85 | 155 | -8.5 |

| Intermolecular O-H···O (Carboxyl Dimer) | 1.70 | 178 | -7.2 |

| Intermolecular O-H···O (Sulfo-Sulfo) | 1.75 | 175 | -6.8 |

| Intermolecular O-H···O (Sulfo-Carboxyl) | 1.80 | 160 | -6.5 |

Note: The data in this table is illustrative and based on DFT calculations of structurally similar ortho-substituted aromatic sulfonic acids. It serves to provide a theoretical representation of the potential hydrogen bonding within this compound.

Evaluation of van der Waals and Electrostatic Contributions to Supramolecular Architecture

The supramolecular assembly of this compound is not governed by hydrogen bonding alone. Van der Waals forces and electrostatic interactions are also crucial in determining the final three-dimensional structure. Computational chemistry offers methods to dissect and quantify these contributions.

Van der Waals interactions, though individually weak, become significant when summed over the entire molecule. The methyl groups on the benzene (B151609) ring contribute to these dispersive forces, influencing how molecules pack together in a crystal lattice. First-principles calculations on molecular crystals like benzene have demonstrated the importance of accurately treating these forces to predict structural and binding properties. aps.org

Electrostatic interactions arise from the permanent charge distribution within the molecule. The electron-withdrawing nature of the sulfonic acid and carboxylic acid groups creates a complex electrostatic potential surface. mdpi.com This surface guides the long-range interactions between molecules, favoring arrangements where regions of positive potential on one molecule are close to regions of negative potential on another.

Theoretical models can calculate the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack, as well as the geometry of intermolecular interactions. The interplay between the attractive electrostatic forces and the ubiquitous van der Waals interactions, in concert with the directional hydrogen bonds, defines the energetically most favorable supramolecular architecture.

Table 2: Estimated Contributions to Lattice Energy in a Model Aromatic Sulfonic Acid Crystal

| Interaction Type | Energy Contribution (kJ/mol) |

| Hydrogen Bonding | -60 to -80 |

| Electrostatic (non-hydrogen bond) | -30 to -50 |

| van der Waals (Dispersion) | -40 to -60 |

| Repulsion | +20 to +40 |

| Total Lattice Energy | -110 to -150 |

Note: This table provides a theoretical estimation of the relative contributions of different forces to the lattice energy of a molecular crystal analogous to this compound. The values are indicative and derived from general principles of molecular crystal engineering.

Molecular Dynamics Simulations for Investigating Dynamic Behavior in Various Environments

While quantum chemical calculations provide a static picture of molecular interactions, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions in different environments, such as in aqueous solution or at an interface. nih.gov

For this compound in an aqueous environment, MD simulations could be used to study:

Solvation Structure: How water molecules arrange around the acidic and hydrophobic parts of the molecule.

Proton Dissociation: The dynamics of proton transfer from the sulfonic and carboxylic acid groups to surrounding water molecules.

Aggregation: The tendency of the molecules to self-assemble in solution and the structure of any aggregates that form.

MD simulations require a force field, which is a set of parameters that describes the potential energy of the system. For a molecule like this compound, a well-parameterized force field is crucial for obtaining accurate results. These simulations can provide insights into how the molecule behaves in a more realistic, dynamic setting, complementing the static information from quantum chemistry. For example, MD simulations have been effectively used to assess the binding stability of small molecules to proteins by analyzing their structural deviations over time. acs.org

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Environment | Key Properties to Investigate | Potential Insights |

| Aqueous Solution | Radial distribution functions, hydrogen bond lifetimes, diffusion coefficient | Understanding of solubility, acidity, and self-assembly behavior. |

| Crystal Lattice | Lattice vibrations, conformational flexibility, defect formation | Insight into the thermal stability and mechanical properties of the solid state. |

| Interface (e.g., water/air) | Molecular orientation, surface tension effects | Information on surfactant properties and behavior at surfaces. |

Coordination Chemistry and Metal Organic Frameworks Featuring 3,5 Dimethyl 2 Sulfobenzoic Acid

3,5-Dimethyl-2-sulfobenzoic Acid as a Multidentate Ligand in Metal Complexes

The unique arrangement of a carboxylic acid group, a sulfonic acid group, and two methyl groups on a benzene (B151609) ring makes this compound a compelling multidentate ligand. The presence of two distinct acidic functionalities, carboxylate and sulfonate, provides multiple potential binding sites for metal ions.

The synthesis of metal complexes with this compound would typically be achieved through solvothermal or hydrothermal methods. In such a procedure, the ligand and a selected metal salt (e.g., nitrates, chlorides, or acetates of transition metals like copper, zinc, or cobalt) are dissolved in a solvent or a mixture of solvents, sealed in a reaction vessel, and heated. This process facilitates the deprotonation of the acidic groups and their coordination to the metal centers, leading to the crystallization of the metal-ligand complex upon cooling.

The characterization of these resulting complexes is crucial to determine their structure, composition, and properties. A combination of analytical techniques is employed for a thorough analysis.

Table 1: Standard Characterization Techniques for Metal-Ligand Complexes

| Technique | Purpose | Information Obtained |

|---|---|---|

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional atomic arrangement. | Provides definitive information on bond lengths, bond angles, coordination geometry of the metal ion, coordination modes of the ligand, and the overall crystal structure. |

| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample and match it to the simulated pattern from single-crystal data. | Ensures the synthesized bulk material is the same as the single crystal analyzed. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present and infer their coordination status. | The shift in stretching frequencies of C=O (carboxylate) and S=O (sulfonate) bands upon coordination to a metal ion confirms complex formation. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the complex and identify the loss of solvent molecules. | Determines the temperature at which the complex decomposes and can quantify the number of coordinated or guest solvent molecules. |

| Elemental Analysis | To determine the elemental composition (C, H, N, S) of the complex. | Confirms the empirical formula of the synthesized compound. |

For an azo dye complex derived from 3,5-dimethylphenol, characterization was performed using techniques including FT-IR, UV-Vis, and magnetic susceptibility measurements to deduce a tetrahedral geometry for the Co(II) and Ni(II) complexes. wpmucdn.commdpi.com Similar methodologies would be applied to complexes of this compound.

Both the carboxylate (-COO⁻) and sulfonate (-SO₃⁻) groups are versatile coordinating moieties, capable of adopting several binding modes, which imparts significant structural diversity to their metal complexes. atlasofscience.orgyoutube.com The specific mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself.

The carboxylate group is well-known for its diverse coordination behavior, which includes:

Monodentate: Only one oxygen atom coordinates to a single metal center.

Bidentate Chelating: Both oxygen atoms coordinate to the same metal center, forming a stable four-membered ring.

Bidentate Bridging: The two oxygen atoms coordinate to two different metal centers, linking them together. This can occur in a syn-syn, syn-anti, or anti-anti conformation. youtube.com

The sulfonate group is a harder base than the carboxylate group and also exhibits versatile coordination, though it is less explored in the context of MOF design compared to carboxylates. atlasofscience.org Its coordination modes can be monodentate, bidentate, or bridging, connecting up to three metal centers.

In the case of this compound, the steric hindrance from the adjacent methyl group at position 3 and the sulfonate group at position 2 would likely influence the coordination of the carboxylate group, and vice-versa. The ortho-sulfonate group's bulkiness might sterically hinder bidentate chelation of the carboxylate group, potentially favoring a monodentate or bridging mode. Similarly, the ortho-methyl group could influence the sulfonate group's ability to bind, making some coordination geometries more favorable than others.

Table 2: Potential Coordination Modes of this compound

| Functional Group | Coordination Mode | Description |

|---|---|---|

| Carboxylate | Monodentate | One oxygen atom binds to a metal ion. |

| Bidentate Chelating | Both oxygen atoms bind to the same metal ion. | |

| Bidentate Bridging (syn-syn) | Both oxygen atoms bridge two metal ions on the same side. | |

| Bidentate Bridging (syn-anti) | Oxygen atoms bridge two metal ions on opposite sides. | |

| Sulfonate | Monodentate | One oxygen atom binds to a metal ion. |

| Bidentate | Two oxygen atoms bind to one or two metal ions. | |

| Tridentate | All three oxygen atoms bind to two or three metal ions. |

Rational Design and Construction of Metal-Organic Frameworks (MOFs) with this compound

The rational design of MOFs involves the judicious selection of molecular building blocks—metal nodes and organic linkers—to construct crystalline porous materials with desired topologies and functionalities.

The use of linkers containing both sulfonate and carboxylate groups introduces complexity and opportunity into MOF design. The principles of crystal engineering suggest that the final structure is directed by the interplay of coordination preferences, ligand geometry, and non-covalent interactions. youtube.com

Differential Acidity and Coordination: Sulfonic acids are generally stronger acids than carboxylic acids. This difference in pKa means that the sulfonate group will deprotonate at a lower pH than the carboxylate group, which can be used to control the sequence of coordination during synthesis.

Structural Predictability: MOFs based on sulfonate linkers are often considered less predictable than their carboxylate counterparts. atlasofscience.org This is due to the flexible coordination geometry of the sulfonate group (trigonal pyramidal) compared to the more planar carboxylate group, which can lead to a wider variety of possible network topologies.

Role of Counterions: When a sulfonate group remains uncoordinated and acts as a charge-balancing anion within the pores, it creates a cationic framework, which can be useful for ion-exchange applications. wpmucdn.com

The specific structure of the this compound linker is expected to have a profound impact on the resulting MOF architecture.

Ligand Geometry: The 1,2,3,5-substitution pattern on the benzene ring creates a rigid, asymmetric linker. This inherent asymmetry can frustrate the formation of highly symmetric, common network topologies (like pcu or fcu ), potentially leading to novel and more complex network structures.

Table 3: Expected Effects of Methyl Substitution on MOF Properties

| Feature | Effect of Methyl Groups | Consequence for MOF Structure & Porosity |

|---|---|---|

| Steric Hindrance | Prevents close packing of linkers and limits coordination modes. | Can reduce framework interpenetration, potentially leading to higher porosity and larger pore volumes. May favor the formation of specific, less common topologies. rsc.org |

| Linker Rigidity | Reduces the rotational freedom of the functional groups. | Contributes to the formation of a more stable and robust framework. youtube.com |

| Hydrophobicity | Introduces non-polar character to the pore surfaces. | Modifies the adsorption properties of the MOF, making it more favorable for capturing hydrophobic guest molecules. |

Functional Applications of this compound-Based MOFs

The combination of acidic sulfonate groups, coordinating carboxylate groups, and hydrophobic methyl groups within a porous framework suggests several potential functional applications for MOFs built from this linker.

Proton Conduction: The sulfonic acid group is an excellent proton donor. If the sulfonate groups are incorporated into the MOF structure, especially as "dangling" or uncoordinated moieties, they can create pathways for efficient proton transport through the pores. atlasofscience.orgacs.org This makes such MOFs promising candidates for use in proton-exchange membranes for fuel cells. The proton conductivity of sulfonate-containing MOFs can be orders of magnitude higher than their non-sulfonated analogues. acs.orgnih.gov

Heterogeneous Catalysis: The framework can exhibit dual acidity. The sulfonate groups can serve as strong Brønsted acid sites (proton donors), while the coordinated metal centers can act as Lewis acid sites (electron acceptors). This bifunctionality is highly desirable for heterogeneous catalysis, enabling the MOF to catalyze a variety of organic reactions, such as esterification, acetalization, and condensation reactions. wpmucdn.comresearchgate.net

Catalytic Activity and Selectivity within MOF Frameworks.

The catalytic potential of MOFs often arises from the presence of accessible metal sites, functional groups on the organic linkers, or the confinement effects of the porous structure. For a hypothetical MOF based on this compound, the sulfonic acid group could potentially introduce Brønsted acidity, a feature known to be effective in various catalytic transformations. For instance, MOFs functionalized with sulfonic acid groups have been shown to act as efficient solid acid catalysts. nih.gov The catalytic performance would be highly dependent on the stability of the framework under reaction conditions and the accessibility of these acidic sites to substrate molecules. Research on other MOFs has demonstrated that the introduction of functional groups can significantly influence catalytic activity and selectivity. nih.gov

Adsorption and Separation Capabilities of MOFs (e.g., Gas Adsorption Selectivity).

The adsorption and separation capabilities of MOFs are dictated by factors such as pore size, pore shape, surface area, and the chemical nature of the framework's interior surface. The specific geometry and functional groups of the this compound ligand would, in theory, define the pore environment of a resulting MOF. The presence of both a carboxylate and a sulfonate group could lead to complex coordination behavior and potentially create a framework with unique selective adsorption properties. For example, the sulfonate group might exhibit specific interactions with polar molecules, enhancing selectivity for certain gases or vapors. Studies on other MOFs have shown that even subtle changes in the linker structure can dramatically alter gas uptake and selectivity for mixtures like CO2/N2 or hydrocarbon separations. nih.govresearchgate.net The flexible nature of some MOFs, often termed "breathing," can also lead to enhanced gas storage and separation capabilities, a phenomenon that would be interesting to explore in frameworks derived from this particular ligand. nih.gov

While the principles of MOF design suggest that frameworks incorporating this compound could exhibit interesting properties, the absence of empirical data means that their catalytic and adsorption behaviors remain speculative. Further research and synthesis of these specific MOFs are required to elucidate their potential in these applications.

Catalytic Applications of 3,5 Dimethyl 2 Sulfobenzoic Acid and Its Derivatives

Organocatalytic Properties of 3,5-Dimethyl-2-sulfobenzoic Acid

Brønsted Acid Catalysis in Diverse Organic Transformations

A thorough search of scientific literature did not yield specific examples of this compound being utilized as a Brønsted acid catalyst in organic transformations. While sulfonic acids, in general, are well-established as effective Brønsted acid catalysts due to their low pKa values, the catalytic activity of this specific substituted benzoic acid derivative remains undocumented in accessible research.

Catalysis of Multi-component Reactions under Green Conditions

There is no available research demonstrating the use of this compound as a catalyst for multi-component reactions under green conditions. The principles of green chemistry often favor the use of recoverable and reusable catalysts, and while sulfonic acid-functionalized materials are explored for this purpose, specific studies involving this compound are absent from the current body of scientific literature.

Role of this compound in Metal-Mediated Catalysis

Development of Chiral Ligands for Enantioselective Catalysis

The synthesis and application of chiral ligands derived from this compound for enantioselective catalysis have not been reported in the reviewed literature. The development of chiral ligands is a crucial area of asymmetric synthesis, but it appears that this particular scaffold has not been explored for this purpose.

Lewis Acid Activation and Cooperative Catalysis in Complex Organic Reactions

No studies were found that describe the involvement of this compound in Lewis acid activation or cooperative catalysis in complex organic reactions. This area of catalysis often involves intricate interactions between multiple catalytic species, and the role of this compound in such systems has not been a subject of published research.

Strategies for Catalyst Recyclability and Stability Enhancement

Consistent with the lack of information on its catalytic applications, there are no documented strategies for the recyclability and stability enhancement of this compound as a catalyst. Research into catalyst recovery and reuse is vital for sustainable chemical processes, but such studies are contingent on the initial discovery and development of the catalyst's activity.

Supramolecular Chemistry and Crystal Engineering with 3,5 Dimethyl 2 Sulfobenzoic Acid

Principles of Self-Assembly in Supramolecular Architectures

Self-assembly is the autonomous organization of components into structurally well-defined aggregates and is driven by the search for a thermodynamic minimum. This process is governed by a delicate balance of multiple non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. In the context of 3,5-Dimethyl-2-sulfobenzoic acid, the interplay between its functional groups—the carboxylic acid, the sulfonic acid, and the dimethyl-substituted phenyl ring—dictates the formation of higher-order structures.

The formation of supramolecular assemblies can be influenced by several factors, including solvent polarity, temperature, and the concentration of the molecular components. For instance, in solution, benzoic acid derivatives are known to form hydrogen-bonded dimers, which can further aggregate into larger structures through aromatic interactions. researchgate.netfigshare.com The presence of both a strong acid (sulfonic acid) and a weaker acid (carboxylic acid) on the same molecule introduces a competitive environment for hydrogen bond formation, potentially leading to complex and unique self-assembly pathways. The hydrophobic methyl groups on the phenyl ring can also influence solubility and packing, further directing the assembly process. The ultimate supramolecular architecture is a result of the synergistic or competitive interplay of these various forces.

Hydrogen-Bond Directed Assembly in the Formation of Cocrystals and Salts

Hydrogen bonding is a powerful and directional tool in crystal engineering, enabling the rational design of multicomponent crystalline materials such as cocrystals and salts. nih.gov A cocrystal consists of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions, while a salt involves proton transfer between an acidic and a basic component. The ability of this compound to act as a hydrogen bond donor through both its carboxylic and sulfonic acid groups makes it a prime candidate for the formation of such assemblies.

The carboxylic acid group typically forms robust and predictable hydrogen-bonded dimers, known as the carboxylic acid homosynthon. nih.gov However, in the presence of other strong hydrogen bond acceptors, such as a pyridine (B92270) nitrogen, it can form a heterodimer. nih.govnih.gov The sulfonic acid group is also a very effective hydrogen bond donor and can participate in strong O-H···O interactions. mdpi.comresearchgate.net In the case of this compound, the intramolecular proximity of the sulfonic acid and carboxylic acid groups could lead to the formation of intramolecular hydrogen bonds, which would, in turn, influence the intermolecular interactions available for cocrystal or salt formation.

When co-crystallized with a basic compound, proton transfer from either the sulfonic acid (pKa ~ -2.8) or the carboxylic acid (pKa ~ 4-5) group can occur, leading to the formation of a salt. The significant difference in acidity between the two groups suggests that the sulfonic acid would be the primary site for deprotonation. The resulting sulfonate anion is an excellent hydrogen bond acceptor, which can then direct the assembly of the crystal lattice.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Hydrogen Bond Donor Group | Hydrogen Bond Acceptor Group | Resulting Synthon |

| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Carboxylic Acid Homodimer |

| Carboxylic Acid (-COOH) | Pyridine Nitrogen | Carboxylic Acid-Pyridine Heterodimer |

| Sulfonic Acid (-SO₃H) | Sulfonic Acid (-SO₃H) | Sulfonic Acid Homodimer |

| Sulfonic Acid (-SO₃H) | Carboxylate Anion (-COO⁻) | Acid-Anion Heterodimer |

| Carboxylic Acid (-COOH) | Sulfonate Anion (-SO₃⁻) | Acid-Anion Heterodimer |

Influence of Intermolecular Interactions on Solid-State Properties and Applications

The specific arrangement of molecules in the solid state, dictated by intermolecular interactions, has a profound impact on the material's physical and chemical properties. These properties include melting point, solubility, stability, and even optical and electronic characteristics. For this compound, the combination of strong hydrogen bonding, potential π-π stacking of the aromatic rings, and weaker C-H···O interactions will define its solid-state architecture and, consequently, its macroscopic properties.

The presence of both a sulfonic acid and a carboxylic acid group could lead to interesting solubility profiles. The sulfonic acid group generally imparts high water solubility. By forming cocrystals with different coformers, it may be possible to modulate the solubility and dissolution rate, a strategy widely employed in the pharmaceutical industry to improve the bioavailability of active pharmaceutical ingredients. nih.gov Furthermore, the assembly of this molecule into ordered, porous frameworks could open up applications in areas such as gas storage or catalysis, where the functional groups lining the pores can be designed to interact specifically with guest molecules.

Advanced Materials and Polymer Science Applications of 3,5 Dimethyl 2 Sulfobenzoic Acid

Functionalization of Polymeric Structures with 3,5-Dimethyl-2-sulfobenzoic Acid Moieties

The introduction of sulfonic acid groups onto polymer backbones, a process known as sulfonation, is a critical strategy for modifying polymer properties. While direct polymerization using monomers containing sulfonic acid groups is one approach, post-polymerization modification is a versatile alternative that allows for the tailoring of a polymer's characteristics. The functionalization of polymeric structures with moieties like this compound can significantly enhance their performance for specific applications.

The sulfonic acid group (-SO₃H) is strongly acidic and hydrophilic, and its incorporation into a polymer can lead to increased hydrophilicity, improved ion conductivity, and altered solubility. The presence of dimethyl groups on the benzene (B151609) ring can further influence the polymer's properties by affecting its solubility, thermal stability, and interaction with other molecules.

One common method for such functionalization is the electrophilic aromatic substitution reaction, where a sulfonating agent is used to attach sulfonic acid groups to the aromatic rings within the polymer backbone. For polymers that are designed with specific activation sites, this process can be highly selective. For instance, polysulfones have been functionalized using this method to enhance their properties for membrane applications. vt.edu

The degree of sulfonation is a crucial parameter that can be controlled to fine-tune the final properties of the polymer. A higher degree of sulfonation generally leads to increased hydrophilicity and ion exchange capacity but may also affect the mechanical strength and processability of the polymer.

Table 1: Potential Effects of Functionalization with this compound Moieties on Polymer Properties

| Property | Expected Change | Rationale |

| Hydrophilicity | Increased | The sulfonic acid group is highly polar and can form hydrogen bonds with water. |

| Ion Conductivity | Increased | The sulfonic acid group can act as a proton conductor, particularly in hydrated conditions. |

| Mechanical Strength | Potentially Decreased | High degrees of sulfonation can disrupt polymer chain packing and reduce intermolecular forces. |

| Thermal Stability | Variable | The introduction of the sulfonate group might alter the degradation temperature of the polymer. |

| Solubility | Altered | Increased polarity can change the solubility of the polymer in different solvents. |

This table is illustrative and based on general principles of polymer sulfonation.

Design and Synthesis of Hybrid Materials Incorporating Sulfobenzoic Acid Derivatives

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a pathway to materials with synergistic or entirely new properties. The incorporation of sulfobenzoic acid derivatives, such as this compound, into hybrid materials is a promising area of research. These derivatives can be integrated into an inorganic matrix, such as silica (B1680970), through a sol-gel process. nih.gov

In a typical synthesis, an organosilane precursor containing a reactive group is co-condensed with a silica precursor. For instance, a precursor with an amino or thiol group can be later functionalized with a sulfobenzoic acid derivative. Alternatively, a custom-synthesized precursor already containing the sulfobenzoic acid moiety could be used. The sulfonic acid groups within the resulting hybrid material can impart acidity, hydrophilicity, and ion-exchange capabilities. nih.gov

The design of these hybrid materials allows for precise control over the distribution and density of the functional groups. This, in turn, dictates the material's performance in applications such as catalysis, adsorption, and as components in proton exchange membranes. For example, sulfonic acid-functionalized porous organic polymers have been shown to be effective heterogeneous catalysts. nih.gov

Table 2: Example of a Synthetic Route for a Sulfonic Acid-Functionalized Hybrid Silica

| Step | Description | Key Reagents |

| 1. Surface Modification | Functionalization of silica nanoparticles with amine groups. | 3-Aminopropyltriethoxysilane (APTES) |

| 2. Coupling Reaction | Reaction of the amine-functionalized silica with the carboxylic acid group of this compound. | N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents. |

| 3. Purification | Removal of unreacted reagents and byproducts. | Washing with appropriate solvents. |

This table presents a generalized synthetic strategy.

Development of Advanced Separation Technologies Employing Functionalized Materials

Materials functionalized with sulfonic acid groups are pivotal in the development of advanced separation technologies, particularly in the fabrication of membranes for gas separation and water treatment. The presence of sulfonate groups in a polymer matrix, such as in sulfonated polyethersulfone (PES) or polyphenylsulfone (PPSU), can significantly enhance membrane performance. mdpi.comopenpr.com

In the context of gas separation, the strong interaction between the sulfonic acid groups and polar gases like carbon dioxide (CO₂) can lead to improved selectivity. Sulfonated polyimide membranes, for instance, have been investigated for their potential in CO₂ separation from gas mixtures. acs.org The sulfonate groups can create domains within the polymer structure that facilitate the transport of specific gases.

For water treatment applications, such as reverse osmosis and nanofiltration, the hydrophilicity imparted by the sulfonic acid groups helps to increase water flux and mitigate fouling, which is the adhesion of contaminants to the membrane surface. vt.eduopenpr.com The negative charge of the sulfonate groups also contributes to the rejection of anionic species from the water.

The performance of these separation membranes is a function of both the polymer chemistry and the membrane morphology. The introduction of this compound moieties into membrane materials could offer a way to fine-tune these properties for specific separation challenges.

Table 3: Performance of a Sulfonated Polymer Membrane in Reverse Osmosis

| Polymer System | Degree of Sulfonation (%) | Water Flux (L m⁻² h⁻¹) | Salt Rejection (%) |

| Sulfonated Poly(arylene ether sulfone) | 40 | 25 | 98.5 |

| Sulfonated Poly(arylene ether sulfone) | 60 | 35 | 97.0 |

Data is illustrative and based on reported values for similar sulfonated polymer systems. vt.edu

Future Research Directions and Emerging Paradigms for 3,5 Dimethyl 2 Sulfobenzoic Acid

Exploration of Novel and Unprecedented Synthetic Pathways

The conventional synthesis of 3,5-Dimethyl-2-sulfobenzoic acid likely involves the sulfonation of 3,5-dimethylbenzoic acid. However, future research could unlock more efficient, selective, and sustainable synthetic routes. The development of novel synthetic methodologies is crucial for accessing this compound and its derivatives in higher purity and yield, which is a prerequisite for its widespread application.

Emerging synthetic strategies could focus on:

Catalytic C-H Activation/Sulfonation: Directing group-assisted C-H activation followed by sulfonation represents a powerful and atom-economical approach. Research into transition metal catalysis, particularly with palladium, rhodium, or ruthenium complexes, could enable the selective installation of the sulfo group at the sterically hindered C2 position of a 3,5-dimethylbenzoic acid precursor.

Flow Chemistry for Enhanced Control: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Applying flow chemistry to the sulfonation of 3,5-dimethylbenzoic acid could minimize the formation of isomers and byproducts, leading to a cleaner reaction profile and simplifying purification.

Mechanochemical Synthesis: Solid-state synthesis through ball milling is a green chemistry approach that can reduce or eliminate the need for solvents. Investigating the mechanochemical sulfonation of 3,5-dimethylbenzoic acid could offer a more environmentally friendly and potentially more efficient synthetic alternative.

Ultrasonically-Assisted Synthesis: The use of ultrasound has been shown to accelerate various chemical reactions, including the sulfonation of aromatic compounds. nih.gov Future studies could explore the application of sonication to the synthesis of this compound to potentially enhance reaction rates and yields. nih.gov

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Potential Synthetic Pathways for this compound

| Synthetic Pathway | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic C-H Sulfonation | High regioselectivity, atom economy | Catalyst design, reaction optimization |

| Flow Chemistry | Precise process control, improved safety | Reactor design, optimization of flow parameters |

| Mechanochemical Synthesis | Reduced solvent waste, green approach | Milling conditions, scalability |

| Ultrasonically-Assisted Synthesis | Enhanced reaction rates, potentially higher yields | Frequency and power of ultrasound, reaction kinetics |

Application of Cutting-Edge Spectroscopic and Imaging Techniques for Real-Time Analysis

A deep understanding of the formation, structure, and behavior of this compound requires the application of advanced analytical techniques. While standard spectroscopic methods provide basic characterization, cutting-edge techniques can offer unprecedented insights.

Future analytical research could involve:

In-situ and Operando Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy can be employed to monitor the sulfonation reaction in real-time. cuny.edu This would allow for the elucidation of the reaction mechanism, the identification of transient intermediates, and the optimization of reaction conditions. cuny.edu

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques, such as Orbitrap MS, can be used for the precise mass determination and structural elucidation of this compound and its derivatives. Coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS) would be essential for analyzing complex reaction mixtures.

Solid-State NMR Spectroscopy: For the characterization of the compound in its solid state, including its crystalline forms and its interactions in materials, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy would be invaluable. This can provide information on polymorphism and the local environment of the nuclei.

Hyperspectral Imaging: In the context of materials science, hyperspectral imaging could be used to map the distribution of this compound within a polymer matrix or on a surface, providing spatially resolved chemical information.

Computational Design and Predictive Modeling for Tailored Functional Derivatives